2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine
Description
2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is a substituted benzylamine derivative characterized by an ortho-positioned 3-(dimethylamino)propoxy chain and an N-methyl group on the benzylamine moiety. Its molecular formula is C₁₃H₂₂N₂O (calculated based on structural analogs), with a molecular weight of 222.33 g/mol.
Properties
IUPAC Name |
N,N-dimethyl-3-[2-(methylaminomethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14-11-12-7-4-5-8-13(12)16-10-6-9-15(2)3/h4-5,7-8,14H,6,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLNWMDOKBMVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640321 | |
| Record name | N,N-Dimethyl-3-{2-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-06-8 | |
| Record name | N,N-Dimethyl-3-{2-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a dimethylamino group and a benzylamine moiety, which contribute to its biological activity. The compound's molecular formula is CHNO, with a molecular weight of 219.31 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G-Protein-Coupled Receptors (GPCRs) : It has been shown to modulate the activity of GPCRs, which are crucial in many physiological processes.
- Enzymatic Interactions : The compound can inhibit or activate specific enzymes through binding at their active or allosteric sites, altering metabolic pathways and cellular functions .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating a possible role in managing inflammatory diseases.
- Antitumor Properties : Preliminary studies suggest it may inhibit tumor cell proliferation, warranting further investigation into its anticancer potential .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in cell cultures | |
| Antitumor | Inhibited proliferation of cancer cells |
Case Studies
Several case studies have highlighted the biological effects of this compound:
- In Vitro Study on Cancer Cells : A study evaluated the effect of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and inflammatory cytokines compared to control groups, supporting its anti-inflammatory role .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial properties .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for assessing the safety and efficacy of this compound:
- Absorption : Rapidly absorbed following administration.
- Distribution : Exhibits wide tissue distribution; however, specific transport mechanisms are still under investigation.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions must be considered.
- Toxicity : Toxicological studies indicate that high doses may lead to adverse effects; therefore, dosage optimization is critical for therapeutic applications .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes critical differences between 2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine and structurally related compounds:
Functional Group and Positional Effects
- N-Methylation vs. However, it may reduce hydrogen-bonding capacity, affecting receptor-binding specificity .
- Ortho vs. Para Substitution: The ortho-substituted dimethylamino-propoxy group in the target compound introduces steric hindrance near the aromatic ring, which could lower thermal stability compared to the para-substituted 4-[3-(dimethylamino)propoxy]benzylamine (). Para isomers generally exhibit higher symmetry and crystallinity, as seen in X-ray studies of related benzamide derivatives ().
- Side Chain Variations: Compounds with methoxyethoxy groups () prioritize solubility in polar solvents, whereas dimethylamino-propoxy chains (target compound) balance polarity with basicity, enabling pH-dependent solubility shifts.
Research Findings and Implications
- The N-methyl group could confer resistance to metabolic degradation compared to primary amines .
- Thermodynamic Stability: Ortho-substituted amines often exhibit lower melting points than para isomers due to reduced crystallinity, as observed in benzamide derivatives ().
Preparation Methods
Functionalization of Benzene Ring
The initial step often involves the functionalization of a benzene ring to introduce the required dimethylaminopropoxy group. This can be accomplished using various reagents and conditions:
- Reagents: 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, potassium carbonate.
- Solvent: N,N-dimethylformamide (DMF).
- Temperature: Typically heated at around 60°C overnight.
The reaction yields a precursor compound, which can be further processed to achieve the desired structure.
Amine Coupling Reactions
Following the functionalization, amine coupling is performed to attach the dimethylaminopropoxy group to the benzylamine framework:
- Reagents: The coupling may involve using benzylamine derivatives and coupling agents such as N,N'-dicyclohexylcarbodiimide or benzotriazole-1-yloxy-tris-pyrrolidino-phosphonium hexafluorophosphate.
- Conditions: The reaction is typically conducted in an organic solvent like dichloromethane with an organic base such as N,N-diisopropylethylamine to facilitate the coupling process.
Detailed Reaction Pathways
The following table summarizes specific reaction pathways for synthesizing this compound:
| Step | Description | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Functionalization of benzene | 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, K2CO3 | DMF, 60°C overnight | ~76% |
| 2 | Coupling with benzylamine | Benzylamine, DCC/BOP reagent | DCM, room temperature | Variable |
| 3 | Hydrolysis of intermediates | NaOH, water | Aqueous phase extraction | High |
| 4 | Final purification | Ethyl acetate wash, drying over Na2SO4 | Concentration under vacuum | Final product |
Analysis of Reaction Conditions
The efficiency of these synthetic routes depends significantly on the choice of solvents, temperature control, and the purity of starting materials. For instance:
Solvent Selection: DMF is favored due to its ability to solubilize both polar and non-polar compounds.
Temperature Control: Maintaining precise temperatures during reactions is crucial to avoid side reactions and ensure high yields.
Q & A
Q. What are the standard synthetic routes for 2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine, and how can researchers optimize yield and purity?
The synthesis of this compound typically involves multi-step reactions. A plausible route includes:
- Step 1: Alkylation of a phenolic precursor (e.g., 2-hydroxybenzylamine) with 3-chloropropyldimethylamine to introduce the dimethylaminopropoxy side chain.
- Step 2: N-methylation of the benzylamine group using methyl iodide or dimethyl sulfate under basic conditions.
- Optimization Strategies:
- Use phase-transfer catalysts to enhance reaction efficiency in heterogeneous systems.
- Purify intermediates via column chromatography or recrystallization to minimize side products.
- Monitor reaction progress using TLC or HPLC (retention time and peak area analysis) .
Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and amine functionality.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis.
- Infrared Spectroscopy (IR): Identify characteristic peaks for amine (-NH), ether (-C-O-C), and aromatic groups.
- Purity Assessment: Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Cross-reference spectral data with databases like NIST Chemistry WebBook .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods for volatile intermediates.
- Spill Management: Neutralize acidic/basic residues with appropriate buffers before disposal. Avoid drain disposal due to potential environmental toxicity.
- Emergency Procedures: In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes. Adhere to institutional Chemical Hygiene Plans .
Advanced Research Questions
Q. How can computational methods guide the design of experiments for studying reaction mechanisms involving this compound?
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and intermediates in alkylation or methylation steps.
- Reaction Pathway Optimization: Apply software like Gaussian or ORCA to predict activation energies and identify rate-limiting steps.
- Validation: Compare computational results with experimental kinetics (e.g., Arrhenius plots) to refine models .
Q. How should researchers address contradictions between experimental data and theoretical predictions for this compound’s reactivity?
- Case Example: If observed reaction rates differ from DFT-predicted values:
- Re-examine Solvent Effects: Simulate solvent interactions (e.g., using COSMO-RS models) to account for polarity or hydrogen bonding.
- Check Steric Hindrance: Use molecular dynamics (MD) simulations to assess spatial constraints in the reaction environment.
- Experimental Cross-Validation: Repeat reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- In Silico Docking: Employ AutoDock Vina or Schrödinger Suite to predict binding affinities and interaction sites.
- In Vitro Assays:
- Fluorescence polarization to measure ligand-receptor binding.
- Kinetic assays (e.g., stopped-flow spectroscopy) to determine enzymatic inhibition constants (Ki).
- Data Integration: Combine computational docking scores with experimental IC50 values to validate hypotheses .
Q. How can factorial design improve the optimization of reaction conditions for synthesizing derivatives of this compound?
- Design Framework:
- Factors: Temperature, solvent polarity, catalyst loading.
- Response Variables: Yield, purity, reaction time.
- Implementation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
